
1-(4-Chloro-2,6-dimethylphenyl)guanidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(4-Chloro-2,6-dimethylphenyl)guanidine is an organic compound that belongs to the class of guanidines. Guanidines are known for their presence in various natural products, pharmaceuticals, and biochemical processes. This compound is characterized by the presence of a guanidine group attached to a 4-chloro-2,6-dimethylphenyl moiety, making it a valuable scaffold in medicinal chemistry and organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-2,6-dimethylphenyl)guanidine can be achieved through several methods. One common approach involves the reaction of 4-chloro-2,6-dimethylaniline with cyanamide under acidic conditions to form the desired guanidine derivative. The reaction typically proceeds as follows:
Starting Materials: 4-chloro-2,6-dimethylaniline and cyanamide.
Reaction Conditions: The reaction is carried out in the presence of an acid catalyst, such as hydrochloric acid, at elevated temperatures (around 80-100°C).
Procedure: The 4-chloro-2,6-dimethylaniline is dissolved in a suitable solvent (e.g., ethanol), and cyanamide is added. The mixture is heated under reflux for several hours until the reaction is complete.
Isolation: The product is isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reaction time, leading to higher efficiency and scalability.
化学反応の分析
Types of Reactions
1-(4-Chloro-2,6-dimethylphenyl)guanidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.
Reduction Reactions: Reduction of the guanidine group can lead to the formation of amines.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or thiourea in the presence of a base (e.g., sodium hydroxide) can facilitate substitution reactions.
Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.
Major Products
Substitution: Formation of substituted guanidines or thioureas.
Oxidation: Formation of N-oxides.
Reduction: Formation of primary or secondary amines.
科学的研究の応用
1-(4-Chloro-2,6-dimethylphenyl)guanidine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Organic Synthesis: It acts as a precursor for the synthesis of heterocyclic compounds and other guanidine derivatives.
Industrial Applications: The compound is utilized in the production of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 1-(4-Chloro-2,6-dimethylphenyl)guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The guanidine group can form hydrogen bonds and electrostatic interactions with active sites, leading to inhibition or modulation of biological activity. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-(4-Chlorophenyl)guanidine
- 1-(2,6-Dimethylphenyl)guanidine
- 1-(4-Bromo-2,6-dimethylphenyl)guanidine
Comparison
1-(4-Chloro-2,6-dimethylphenyl)guanidine is unique due to the presence of both chloro and dimethyl groups on the phenyl ring. This combination enhances its reactivity and specificity in various chemical reactions compared to other guanidine derivatives. The chloro group provides a site for further functionalization, while the dimethyl groups increase steric hindrance, affecting the compound’s overall reactivity and binding properties.
特性
分子式 |
C9H12ClN3 |
|---|---|
分子量 |
197.66 g/mol |
IUPAC名 |
2-(4-chloro-2,6-dimethylphenyl)guanidine |
InChI |
InChI=1S/C9H12ClN3/c1-5-3-7(10)4-6(2)8(5)13-9(11)12/h3-4H,1-2H3,(H4,11,12,13) |
InChIキー |
MOVOKLZAYNUKLT-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=CC(=C1N=C(N)N)C)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


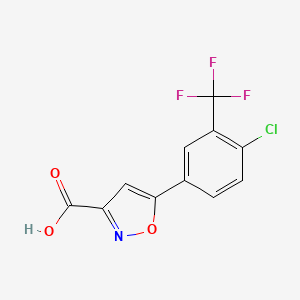
![2-Amino-5-[4-(trifluoromethoxy)benzyl]-1,3,4-thiadiazole](/img/structure/B13700060.png)
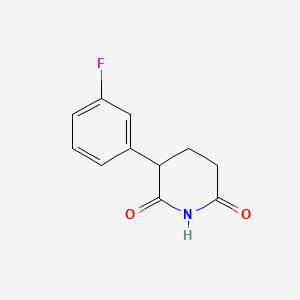

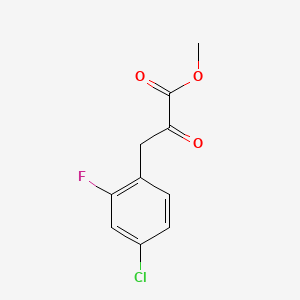
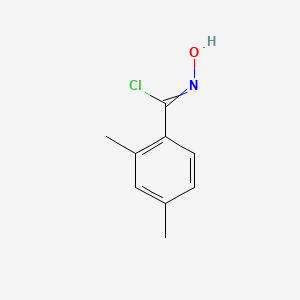
![9-[3-(4-Chloro-6-phenyl-[1,3,5]triazin-2-yl)-phenyl]-9H-carbazole](/img/structure/B13700087.png)
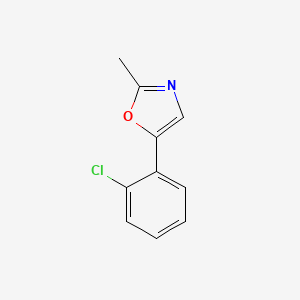
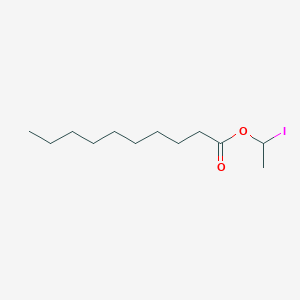
![2-Amino-6-bromo-3-[(4-methoxybenzyl)oxy]-5-methylpyrazine](/img/structure/B13700105.png)

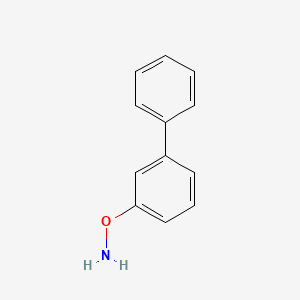
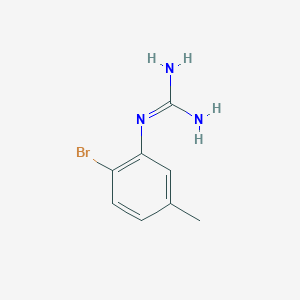
![2-Ethyl-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one](/img/structure/B13700128.png)
